Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate
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Overview
Description
Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate: is an organic compound with the molecular formula C23H22N2O3. It is known for its complex structure, which includes benzyl, phenyl, and carbamate groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with N-(2-phenyl-1-(phenylcarbamoyl)ethyl)amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using methods such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the carbamate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Hydroxide ions, amines; often in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is often employed in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and protein binding. Its unique structure allows it to act as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
- Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate
- Phenyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate
- Benzyl N-[2-phenyl-1-(phenylcarbamoyl)propyl]carbamate
Comparison: this compound is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups. This structure imparts distinct chemical properties, such as higher stability and specific reactivity, compared to similar compounds. The presence of the benzyl group enhances its ability to participate in nucleophilic substitution reactions, while the phenyl groups contribute to its aromatic character and potential for π-π interactions.
Properties
IUPAC Name |
benzyl N-(1-anilino-1-oxo-3-phenylpropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-22(24-20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)25-23(27)28-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAZVNYQZYAOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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